2-Methyl-1H-indol-6-ol
Overview
Description
2-Methyl-1H-indol-6-ol is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their diverse biological activities and are present in various alkaloids, which are compounds often derived from plants and have significant pharmacological effects .
Scientific Research Applications
2-Methyl-1H-indol-6-ol has several applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 2-methyl-1h-indol-6-ol, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body . Indole derivatives bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Biochemical Pathways
This compound, as an indole derivative, is involved in the metabolism of tryptophan catalyzed by intestinal microorganisms . This process impacts various biochemical pathways, maintaining intestinal homeostasis and affecting liver metabolism and the immune response
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
2-Methyl-1H-indol-6-ol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with monoamine oxidases, which are enzymes responsible for the deamination of monoamines . This interaction can influence the levels of neurotransmitters in the brain, thereby affecting mood and behavior. Additionally, this compound has been shown to bind to certain receptors, modulating their activity and influencing cellular signaling pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition . This binding can result in changes in enzyme activity, receptor signaling, and gene expression. For example, this compound has been shown to inhibit the activity of certain enzymes involved in neurotransmitter metabolism, thereby affecting neurotransmitter levels and signaling . Additionally, it can modulate the expression of genes involved in cellular stress responses, influencing cell survival and function .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For instance, prolonged exposure to this compound can lead to changes in cell viability, proliferation, and differentiation. Additionally, the degradation products of this compound can have distinct biological activities, further influencing cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as neuroprotection and anti-inflammatory activity . At high doses, it can induce toxic or adverse effects, including cellular damage and organ dysfunction . Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. Additionally, this compound can affect the activity of enzymes involved in amino acid metabolism, thereby impacting overall metabolic homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-indol-6-ol can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses phenylhydrazine and ketones or aldehydes under acidic conditions to form the indole ring . Another method involves the cyclization of ortho-nitrotoluene derivatives followed by reduction and subsequent functional group transformations .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves catalytic processes that ensure high yield and purity. These methods may include the use of palladium-catalyzed cross-coupling reactions or other transition metal-catalyzed processes .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-indol-6-ol undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid
Major Products
The major products formed from these reactions include various substituted indoles, quinonoid structures, and reduced indole derivatives .
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of 2-Methyl-1H-indol-6-ol, known for its broad range of biological activities.
3-Methylindole: Another methylated indole derivative with distinct biological properties.
5-Hydroxyindole: A hydroxylated indole derivative with significant pharmacological effects.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 2-position and the hydroxyl group at the 6-position can lead to distinct chemical and biological properties compared to other indole derivatives .
Properties
IUPAC Name |
2-methyl-1H-indol-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-4-7-2-3-8(11)5-9(7)10-6/h2-5,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIGVFLHAJUPCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564957 | |
Record name | 2-Methyl-1H-indol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54584-22-4 | |
Record name | 2-Methyl-1H-indol-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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